Isofenphos-methyl
Overview
Description
Isofenphos-methyl is an organophosphorus compound with the chemical formula C14H22NO4PS. It is a pale yellow oily liquid that is soluble in organic solvents such as benzene, toluene, xylene, and diethyl ether, but is poorly soluble in water . This compound is primarily used as a soil insecticide with strong contact and stomach poisoning effects. It is effective against a wide range of soil pests, including grubs, mole crickets, and wireworms .
Mechanism of Action
Target of Action
Isofenphos-methyl primarily targets acetylcholinesterase , an enzyme essential for proper nerve function . By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system in pests .
Mode of Action
This compound works by inhibiting the activity of acetylcholinesterase . This inhibition leads to the accumulation of acetylcholine in the nervous system, causing overstimulation of nerve cells. The overstimulation can result in a variety of symptoms in pests, including paralysis and death .
Biochemical Pathways
The major metabolic pathways of this compound include oxidative desulfuration of this compound to isofenphos-oxon and hydrolysis of isofenphos-oxon and/or parent this compound to isopropyl salicylate . This compound hydrolase, an enzyme capable of hydrolyzing the P–O–Z moiety of organophosphorus pesticides, plays a key role in the degradation of this compound .
Pharmacokinetics
It is also known that this compound can be metabolized by various enzymes, including this compound hydrolase .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the nervous system. This overstimulation can cause a variety of symptoms in pests, including paralysis and death . At the molecular level, this compound can cause oxidative stress and developmental abnormalities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the leaching potential of this compound, which can affect its environmental fate, is influenced by factors such as chemical properties, sorption behavior, and persistence, as well as environmental variables such as rainfall and soil porosity . This compound is very toxic to aquatic invertebrates, and there is serious concern about its environmental fate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isofenphos-methyl can be synthesized through a multi-step process involving the reaction of isopropylamine with phosphorus trichloride, followed by the addition of methanol and benzoic acid derivatives. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes the use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Isofenphos-methyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, this compound can hydrolyze to form isofenphos and methanol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Nucleophiles: Ammonia, amines.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Isofenphos and Methanol: Formed through hydrolysis.
Scientific Research Applications
Isofenphos-methyl has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphorus pesticides in various environments.
Biology: Investigated for its effects on soil microorganisms and its role in pest control.
Medicine: Studied for its potential toxicological effects and mechanisms of action.
Industry: Used in agricultural practices to control soil pests, ensuring crop protection and yield.
Comparison with Similar Compounds
Chlorpyrifos: Another organophosphorus insecticide with similar AChE inhibition properties.
Diazinon: Used for similar pest control purposes but differs in its chemical structure and degradation products.
Parathion: A highly toxic organophosphorus compound with similar uses but higher toxicity.
Uniqueness of Isofenphos-methyl: this compound is unique due to its specific chemical structure, which provides a broad spectrum of activity against soil pests and a relatively long residual effect. Its enantioselective degradation also distinguishes it from other similar compounds, as the different enantiomers exhibit varying rates of degradation and biological activity .
Properties
IUPAC Name |
propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22NO4PS/c1-10(2)15-20(21,17-5)19-13-9-7-6-8-12(13)14(16)18-11(3)4/h6-11H,1-5H3,(H,15,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTOWLKEARFCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NP(=S)(OC)OC1=CC=CC=C1C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912551 | |
Record name | Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99675-03-3, 83542-84-1 | |
Record name | Isofenphos-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99675-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-((methoxy((1-methylethyl)amino)phosphinothioyl)oxy)-,1-methylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083542841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl-ISP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099675033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isofenphos-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL-ISP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TC6DBF5XK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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